molecular formula C14H16BrN3OS B1376707 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide CAS No. 1408589-53-6

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide

Cat. No.: B1376707
CAS No.: 1408589-53-6
M. Wt: 354.27 g/mol
InChI Key: HTDNDWQNNXVYRA-UHFFFAOYSA-N
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Description

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide is a complex organic compound with the molecular formula C14H16BrN3OS It is characterized by the presence of an amino group, a bromothiophene moiety, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-[(4-chlorothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
  • 3-amino-N-[(4-fluorothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
  • 3-amino-N-[(4-iodothiophen-2-yl)methyl]-4-(dimethylamino)benzamide

Uniqueness

The uniqueness of 3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

IUPAC Name

3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-18(2)13-4-3-9(5-12(13)16)14(19)17-7-11-6-10(15)8-20-11/h3-6,8H,7,16H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDNDWQNNXVYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NCC2=CC(=CS2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
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3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
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3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
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3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide
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